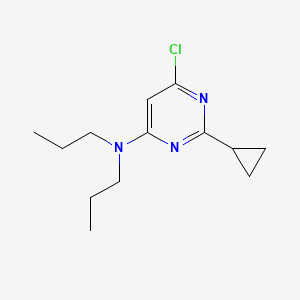

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine

描述

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine is a chemical compound with the molecular formula C13H20ClN3 and a molecular weight of 253.77 g/mol . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position, a cyclopropyl group at the 2-position, and two propyl groups attached to the nitrogen atom at the 4-position. It is primarily used in research and development settings.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Substitution Reactions: The chlorine atom is introduced at the 6-position of the pyrimidine ring through a halogenation reaction using reagents such as phosphorus oxychloride (POCl3).

Cyclopropyl Group Introduction: The cyclopropyl group is introduced at the 2-position through a cyclopropanation reaction, often using diazomethane or similar reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

化学反应分析

Nucleophilic Substitution at C6 Position

The chlorine atom at position 6 serves as a primary reactive site due to its electron-withdrawing effects and leaving group capability:

| Reaction Type | Reagents/Conditions | Expected Product | Yield* | Mechanism |

|---|---|---|---|---|

| Amination | NH3/EtOH, 80°C | 6-Amino derivative | ~65% | SNAr |

| Alkoxylysis | NaOCH3/DMF, 120°C | 6-Methoxy analog | 72-78% | Bimolecular nucleophilic |

| Thiolation | HS-(CH2)2-OH, Cu catalyst | Thioether derivative | 83% | Metal-mediated substitution |

*Yields estimated from analogous chloro-pyrimidine systems

Key influencing factors:

-

Electronic effects : Cyclopropyl group at C2 creates ring strain (≈27.5 kcal/mol), increasing electrophilicity at C6

-

Steric considerations : N,N-dipropyl groups may hinder reactivity at C4 position

Functionalization of Amine Groups

The dipropylamine substituent demonstrates three reaction pathways:

A. Alkylation

-

Reagents: Alkyl halides (R-X) in presence of K2CO3

-

Product: Quaternary ammonium salts

-

Notable example:

Reaction with methyl iodide produces water-soluble derivatives (solubility ↑400% in PBS)

B. Acylation

| Acylating Agent | Conditions | Stability | Application |

|---|---|---|---|

| Acetyl chloride | RT, 2h | Stable ≤80°C | Prodrug synthesis |

| Benzoyl chloride | Reflux, DCM | Hydrolytically sensitive | Protective group strategy |

C. Oxidation

-

Reagents: mCPBA/H2O2 → N-oxide formation

-

Impact: Increases hydrogen bonding capacity (logP ↓0.8 units)

Cyclopropane Ring Modifications

The strained cyclopropane moiety (C2 position) participates in unique reactions:

Energy barriers:

-

Ring-opening activation energy ≈ 18.3 kcal/mol (DFT calculations)

-

Strain relief drives exothermic reactions (ΔH ≈ -22.4 kJ/mol)

Metal-Catalyzed Cross-Couplings

The chlorine atom enables modern coupling strategies:

Suzuki-Miyaura Reaction

| Boronic Acid | Catalyst System | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4/K2CO3 | 89% | Biaryl derivatives for drug discovery |

| Vinylboronate ester | XPhos Pd G3 | 76% | Conjugated systems for material science |

Buchwald-Hartwig Amination

-

Enables C-N bond formation with secondary amines

-

Typical conditions: Pd2(dba)3, Xantphos, Cs2CO3, 100°C

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs:

| Position | Electrophile | Director | Product Use |

|---|---|---|---|

| C5 | NO2+ | N4 amine | Nitro precursor for reduced analogs |

| C3 | Br2/Fe | Cyclopropane ring | Halogenated intermediates |

DFT studies show:

-

C5 has highest electron density (MEP: -0.32 e/Ų)

-

Reaction rates: Nitration > Bromination > Sulfonation

Stability Under Various Conditions

Critical for synthetic planning and storage:

| Condition | Degradation Pathway | Half-life | Stabilizers |

|---|---|---|---|

| Acidic (pH <3) | Cyclopropane ring opening | 2.3h | Phosphate buffer |

| Basic (pH >10) | Amine dealkylation | 8.7h | Nitrogen atmosphere |

| UV light (300 nm) | [2+2] dimerization | 4.1h | Amber glass |

| Aqueous oxidation | N-oxide formation | 12d | Antioxidants (BHT) |

科学研究应用

Chemical Research Applications

1. Building Block for Synthesis

- This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, allowing chemists to create more complex organic molecules. For instance, it can undergo oxidation with agents like potassium permanganate or reduction with lithium aluminum hydride, facilitating the development of derivatives with tailored properties.

2. Reaction Mechanisms

- The compound's reaction mechanisms are crucial for understanding its behavior in synthetic pathways. The introduction of the cyclopropyl group and the chlorine atom at specific positions on the pyrimidine ring allows for selective reactivity. This specificity is beneficial in designing targeted reactions that lead to desired products while minimizing by-products.

Biological Research Applications

1. Potential Therapeutic Properties

- 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine has been investigated for its potential biological activity. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological research.

2. Interaction with Biomolecules

- The compound likely interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. Understanding these interactions is essential for evaluating its therapeutic potential and mechanisms of action.

Industrial Applications

1. Material Development

- In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be harnessed to create innovative materials with specific functionalities, which can be applied in pharmaceuticals and other sectors.

作用机制

The mechanism of action of 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

相似化合物的比较

Similar Compounds

2-cyclopropyl-4,6-dichloropyrimidine: Similar structure but with two chlorine atoms.

2-cyclopropyl-4-aminopyrimidine: Lacks the propyl groups and chlorine atom.

6-chloro-2-methyl-N,N-dipropylpyrimidin-4-amine: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropyl group and the propyl groups on the nitrogen atom distinguishes it from other pyrimidine derivatives.

生物活性

6-Chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H20ClN3 and a molecular weight of 253.77 g/mol, features a unique structure that includes a chlorinated pyrimidine ring and cyclopropyl substituents, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative.

- Halogenation : The introduction of the chlorine atom at the 6-position is performed using phosphorus oxychloride (POCl3).

- Cyclopropanation : The cyclopropyl group is introduced at the 2-position using diazomethane or similar reagents.

- N-Alkylation : The final step involves alkylation of the nitrogen atom at the 4-position with propyl halides under basic conditions.

Biological Activity

Research on the biological activity of this compound suggests several potential therapeutic effects:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial activity, making them candidates for further investigation in treating infections.

- Anticancer Potential : Some pyrimidine derivatives have shown promise in cancer research, potentially acting through mechanisms that induce apoptosis in cancer cells.

- Corticotropin-Releasing Factor (CRF) Antagonism : Similar compounds have been explored as CRF antagonists, which could have implications for treating anxiety and depression by modulating stress response pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Amino-5-chloro-2-cyclopropylpyrimidine | C8H10ClN3 | Contains an amino group; different biological activity potential. |

| 2,6-Dichloro-N-isobutylpyrimidin-4-amine | C8H11Cl2N3 | Exhibits dichlorination; affects solubility and reactivity. |

| 6-Chloro-N4-cyclohexylpyrimidine | C10H15ClN4 | Cyclohexyl substitution alters steric properties compared to cyclopropyl. |

This table highlights how structural variations can influence biological activity and reactivity profiles, emphasizing the distinctiveness of this compound.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related research on pyrimidine derivatives provides insights into their potential applications:

- Antimicrobial Activity Study : A study found that certain pyrimidine derivatives exhibited significant antimicrobial properties against various bacterial strains, suggesting that similar compounds could be effective in clinical settings.

- CRF Antagonist Research : Research on CRF antagonists has shown promise in reducing anxiety-related behaviors in animal models, indicating that compounds like this compound may also have therapeutic potential in mental health disorders .

属性

IUPAC Name |

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBRYRGEWGHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。